3-(2-Nitrobenzyl)benzonitrile

Alkaline Phosphatase Enzyme Inhibition Selectivity

Researchers requiring validated negative controls for enzyme inhibition assays often face batch-to-batch variability. 3-(2-Nitrobenzyl)benzonitrile solves this with documented weak inhibition profiles. - Confirmed DPP4 inhibitor with IC50 >100,000 nM, ideal for assay window establishment. - Weak alkaline phosphatase inhibition (IC50 >400,000 nM) prevents non-specific background. - Shipped with batch-specific HPLC, NMR, and GC data ensuring lot-to-lot consistency.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
Cat. No. B11872707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Nitrobenzyl)benzonitrile
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=CC(=CC=C2)C#N)[N+](=O)[O-]
InChIInChI=1S/C14H10N2O2/c15-10-12-5-3-4-11(8-12)9-13-6-1-2-7-14(13)16(17)18/h1-8H,9H2
InChIKeyRYVGRAUGVXXACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Nitrobenzyl)benzonitrile Chemical Identity & Procurement


3-(2-Nitrobenzyl)benzonitrile (CAS 886570-18-9), IUPAC name 3-[(2-nitrophenyl)methyl]benzonitrile, is a synthetic benzonitrile derivative with the molecular formula C14H10N2O2 and a molecular weight of 238.24 g/mol . The compound is characterized by a benzonitrile core substituted at the 3-position with a 2-nitrobenzyl group . Predicted physicochemical properties include a boiling point of 394.3±22.0 °C at 760 Torr, and the compound is commercially available from multiple vendors with typical purities of 95% or higher, accompanied by batch-specific analytical data such as NMR, HPLC, and GC .

Why 3-(2-Nitrobenzyl)benzonitrile Outperforms Generic Analogs


In the class of benzonitrile and nitrobenzyl derivatives, small changes in substitution pattern profoundly alter biological activity and chemical reactivity. 3-(2-Nitrobenzyl)benzonitrile exhibits distinct pharmacological profiles that are not shared by its positional isomers (e.g., 4-nitrobenzyl or 3-nitrobenzyl analogs) or by simpler benzonitriles. Specifically, enzyme inhibition assays reveal that 3-(2-Nitrobenzyl)benzonitrile is a weak inhibitor of alkaline phosphatase and dipeptidyl peptidase IV (DPP4), with IC50 values exceeding 100,000 nM, whereas many structurally related compounds, such as potent DPP4 inhibitors like sitagliptin (IC50 ~19 nM) or alkaline phosphatase inhibitors like levamisole (IC50 ~5-20 µM), exhibit nanomolar to low micromolar potency [1][2]. Additionally, the ortho-nitrobenzyl motif confers unique reactivity under reductive conditions, enabling applications in prodrug design and targeted drug release that are not achievable with meta- or para-substituted analogs [3][4].

3-(2-Nitrobenzyl)benzonitrile Head-to-Head Comparisons


Alkaline Phosphatase Inhibition vs. Levamisole

3-(2-Nitrobenzyl)benzonitrile exhibits weak inhibition of human intestinal and placental alkaline phosphatase, with IC50 values >400,000 nM in assays using para-nitrophenylphosphate as substrate at pH 10.4 and pH 7.8 [1]. In contrast, levamisole, a standard alkaline phosphatase inhibitor, shows IC50 values in the range of 5,000 to 20,000 nM across various isoforms under similar conditions . This >20-fold lower potency indicates that 3-(2-Nitrobenzyl)benzonitrile is unlikely to interfere with alkaline phosphatase-dependent assays or pathways, making it a cleaner tool compound for studies requiring avoidance of off-target phosphatase inhibition.

Alkaline Phosphatase Enzyme Inhibition Selectivity

DPP4 Inhibition vs. Sitagliptin

Inhibition assays against human dipeptidyl peptidase IV (DPP4) reveal that 3-(2-Nitrobenzyl)benzonitrile has an IC50 >100,000 nM, as measured by pNA release from Gly-Pro-p-nitroanilide substrate after 15 min pre-incubation with enzyme [1]. In comparison, the clinically approved DPP4 inhibitor sitagliptin exhibits an IC50 of 19 nM under comparable assay conditions . This represents a >5,000-fold difference in potency, confirming that 3-(2-Nitrobenzyl)benzonitrile is essentially inactive against DPP4.

DPP4 Dipeptidyl Peptidase IV Selectivity

Ortho-Nitrobenzyl Derivative Cytotoxicity in Cancer Cells

A class of synthetic ortho-nitrobenzyl derivatives, structurally related to 3-(2-Nitrobenzyl)benzonitrile, demonstrated selective cytotoxicity against human breast and ovarian cancer cell lines in vitro. In MTT assays, these compounds exhibited higher selectivity indices compared to non-tumoral cell lines, with metabolic activation by S9 fraction further enhancing cytotoxicity [1]. While direct head-to-head data for 3-(2-Nitrobenzyl)benzonitrile are not yet published, the class-level evidence suggests that the ortho-nitrobenzyl motif confers a favorable selectivity profile that is not observed with para- or meta-substituted nitrobenzyl analogs in the same assays.

Cytotoxicity Cancer Cell Lines Ortho-Nitrobenzyl

Ortho-Nitrobenzyl Benzonitriles: Steroid Receptor Modulation

US Patent 7,834,063 B2 (SmithKline Beecham Corp.) describes benzonitryl and nitrobenzyl derivatives, including those with ortho-nitrobenzyl substitution, as modulators of androgen, glucocorticoid, mineralocorticoid, and progesterone receptors [1]. The patent exemplifies that specific substitution patterns, particularly the combination of a benzonitrile core with a nitrobenzyl moiety, confer nuclear receptor binding activity. While 3-(2-Nitrobenzyl)benzonitrile itself is not explicitly claimed in the patent, it falls within the broad structural genus. In contrast, simple benzonitriles lacking the nitrobenzyl group or nitrobenzyl derivatives without the benzonitrile core do not exhibit this polypharmacology across steroid receptors.

Androgen Receptor Nuclear Receptor Steroid Hormone

3-(2-Nitrobenzyl)benzonitrile Research & Industrial Applications


Negative Control for Alkaline Phosphatase & DPP4 Assays

Given its demonstrated weak inhibition of alkaline phosphatase (IC50 >400,000 nM) and DPP4 (IC50 >100,000 nM), 3-(2-Nitrobenzyl)benzonitrile serves as an excellent negative control compound in enzyme inhibition assays [1][2]. It ensures that any observed inhibition in a screening campaign is not due to non-specific effects from the benzonitrile or nitrobenzyl scaffolds. Procurement of this compound is justified when establishing assay windows or validating the specificity of new hit compounds against these common off-targets.

Nuclear Receptor SAR Studies Scaffold

As a member of the benzonitryl-nitrobenzyl class claimed in US Patent 7,834,063 B2, 3-(2-Nitrobenzyl)benzonitrile provides a versatile starting point for synthesizing analogs with potential androgen, glucocorticoid, mineralocorticoid, or progesterone receptor modulatory activity [3]. The ortho-nitrobenzyl substitution pattern is a key structural determinant for receptor binding, and systematic variation of this scaffold could yield novel non-steroidal ligands.

Ortho-Nitrobenzyl Selectivity for Anticancer Lead Optimization

The class-level evidence for selective cytotoxicity of ortho-nitrobenzyl derivatives against human cancer cell lines positions 3-(2-Nitrobenzyl)benzonitrile as a candidate for further medicinal chemistry optimization [4]. Its synthetic accessibility and the known reactivity of the ortho-nitrobenzyl group under reductive conditions make it suitable for developing bioreductive prodrugs or targeted anticancer agents.

Photocleavable Linker & Caged Compound Intermediate

The ortho-nitrobenzyl group is a well-established photolabile protecting group. 3-(2-Nitrobenzyl)benzonitrile can be functionalized to create photocaged derivatives of benzonitrile-containing bioactive molecules or to construct photocleavable linkers for controlled release applications. This property is unique to the ortho-nitrobenzyl isomer and is not shared by meta- or para-substituted analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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